

(S)-Azetidin-2-ylmethanol structural properties

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Compound of Interest

Compound Name: (S)-Azetidin-2-ylmethanol

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An In-Depth Technical Guide to the Structural Properties of **(S)-Azetidin-2-ylmethanol**

Abstract

(S)-Azetidin-2-ylmethanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its utility stems from the unique structural and physicochemical properties conferred by the strained four-membered azetidine ring. This guide provides a comprehensive analysis of the core structural properties of **(S)-Azetidin-2-ylmethanol**. We delve into its fundamental molecular identity, the three-dimensional conformation dictated by ring puckering, and its characteristic spectroscopic signatures. In the absence of publicly available single-crystal X-ray diffraction data, this paper synthesizes information from analogous structures and computational principles to present a robust predictive model of its structure. Furthermore, we provide detailed experimental and computational protocols for its definitive characterization, ensuring a self-validating framework for researchers. The discussion culminates in an analysis of how its distinct structural features—conformational rigidity, stereochemical definition, and hydrogen bonding potential—are leveraged in the design of novel therapeutics.

Core Molecular Identity and Stereochemistry

(S)-Azetidin-2-ylmethanol is a saturated heterocyclic compound featuring a four-membered ring containing one nitrogen atom. The core scaffold is substituted at the C2 position with a hydroxymethyl group. This substitution creates a single stereocenter, with the (S)-configuration being crucial for its application in asymmetric synthesis and as a chiral scaffold in drug discovery.^[1]

Table 1: Fundamental Properties of **(S)-Azetidin-2-ylmethanol**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₉ NO	[2]
Molecular Weight	87.12 g/mol	[3]
CAS Number	104587-62-4	[2]
Synonyms	(2S)-2-Azetidinylmethanol, (S)-(-)-2-Hydroxymethylazetidine	[4]
Chiral Center	C2 (S-configuration)	[5]
SMILES	<chem>OC[C@H]1CCN1</chem>	[2]
InChI Key	FTWWNKCHSPDIQW-BYPYZUCNSA-N	[4]

The defined stereochemistry at the C2 position is a critical attribute, fundamentally influencing the molecule's interaction with chiral biological targets such as enzymes and receptors.

Caption: 2D structure of **(S)-Azetidin-2-ylmethanol** with stereocenter.

Three-Dimensional Conformation: The Puckered Ring

The defining structural characteristic of azetidines is their considerable ring strain (approx. 25.4 kcal/mol), which dictates their reactivity and conformation.[5] Unlike planar aromatic rings, the four-membered azetidine ring is non-planar. It adopts a "puckered" or bent conformation to alleviate some of the torsional and angle strain inherent in a small ring system. This puckering is crucial as it determines the spatial orientation of substituents, directly impacting molecular recognition and binding.

A gas-phase electron diffraction study of unsubstituted azetidine determined the dihedral angle between the C2-N-C4 and C2-C3-C4 planes to be approximately 37°.[6] This value serves as a fundamental reference for substituted azetidines. The substituents on the ring can occupy two

distinct positions: pseudo-axial (pointing roughly perpendicular to the mean plane of the ring) and pseudo-equatorial (pointing roughly outwards from the ring).

For **(S)-Azetidin-2-ylmethanol**, the hydroxymethyl group (-CH₂OH) at C2 is expected to preferentially occupy the pseudo-equatorial position to minimize steric repulsion with the protons on the C3 and C4 atoms. This is the thermodynamically more stable conformation.

Caption: Puckered conformation of the azetidine ring.

Predicted Structural Parameters

While a definitive crystal structure for **(S)-Azetidin-2-ylmethanol** is not publicly available, we can predict key geometric parameters based on data from closely related azetidine structures and computational modeling.[7] These values provide a working model for understanding the molecule's spatial dimensions.

Table 2: Predicted Geometric Parameters for the Azetidine Core

Parameter	Predicted Value	Rationale
Bond Length C-N	~1.47 - 1.49 Å	Typical for single C-N bonds in strained rings.
Bond Length C-C	~1.54 - 1.56 Å	Longer than typical sp ³ -sp ³ C-C bonds due to ring strain.
Bond Angle C-N-C	~88° - 90°	Acutely constrained by the four-membered ring geometry.
Bond Angle N-C-C	~85° - 87°	Significantly deviated from the ideal tetrahedral angle of 109.5°.
Puckering Angle	~30° - 40°	Consistent with experimental values for other azetidines.[6]

Spectroscopic Signature: An Elucidative Framework

Spectroscopic analysis is essential for confirming the identity and purity of **(S)-Azetidin-2-ylmethanol**. The following sections describe the expected spectroscopic signatures based on the molecule's known functional groups and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular framework in solution.

^1H NMR: The proton spectrum is expected to be complex due to the asymmetry of the molecule and the constrained ring system.

- **Diastereotopic Protons:** The protons on the C3 and C4 carbons are diastereotopic, meaning they are chemically non-equivalent. This will result in complex multiplets for each of these protons, further complicated by geminal and vicinal coupling.
- **CH₂OH Protons:** The two protons of the hydroxymethyl group are also likely diastereotopic due to the adjacent chiral center, potentially appearing as a complex multiplet (an AB quartet further split by the C2 proton) rather than a simple doublet.
- **Labile Protons:** The N-H and O-H protons will typically appear as broad singlets, and their chemical shifts are highly dependent on solvent and concentration. They can be exchanged with D₂O.

^{13}C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms in unique chemical environments.

Table 3: Predicted NMR Chemical Shifts (in CDCl₃)

Atom	¹ H Shift (ppm)	¹³ C Shift (ppm)	Rationale & Expected Splitting
C2-H	~3.8 - 4.2	~65 - 70	Methine proton adjacent to N and CH ₂ OH. Expected multiplet.
C3-H ₂	~2.0 - 2.6	~25 - 30	Diastereotopic methylene protons. Complex multiplets.
C4-H ₂	~3.4 - 3.8	~45 - 50	Methylene protons adjacent to N. Complex multiplets.
-CH ₂ OH	~3.5 - 3.9	~60 - 65	Diastereotopic methylene protons adjacent to C2. Complex multiplet.
N-H	Broad, variable	-	Labile proton, broad singlet.
O-H	Broad, variable	-	Labile proton, broad singlet.

Note: These are predicted ranges. Actual values may vary based on solvent and experimental conditions.^{[8][9]}

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

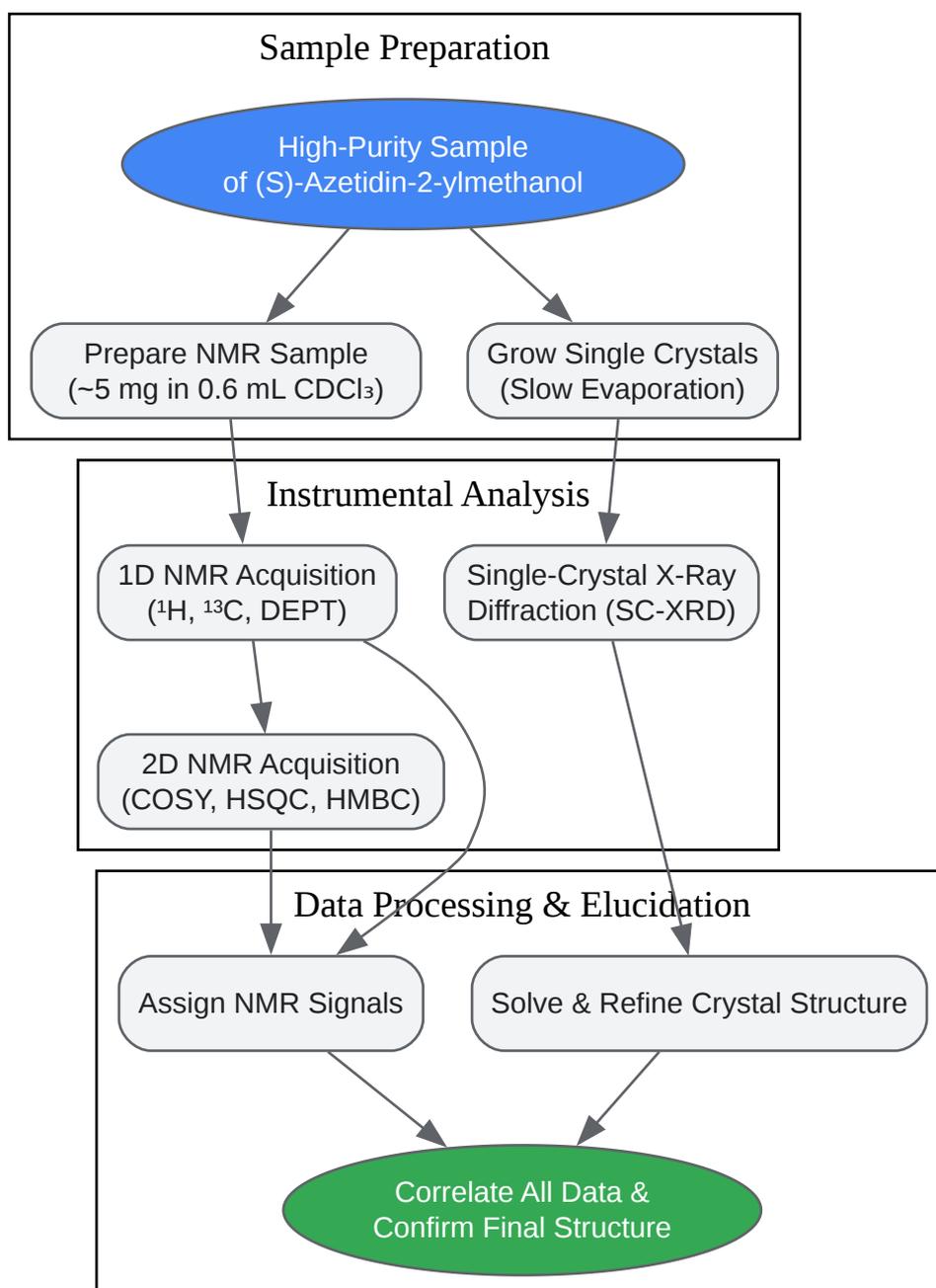
Table 4: Expected Characteristic IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration	Functional Group
3200 - 3500 (broad)	O-H Stretch	Alcohol (-OH)
3200 - 3400 (medium)	N-H Stretch	Secondary Amine (-NH)
2850 - 3000	C-H Stretch	sp ³ C-H bonds
1000 - 1250	C-O Stretch	Alcohol C-O bond

The broad O-H and N-H stretching bands are the most prominent features and are clear indicators of the alcohol and amine functionalities.[\[10\]](#)

Protocols for Definitive Structural Validation

To move from a predictive model to an experimentally validated structure, a logical workflow is required. This section provides the standard operating procedures for the definitive structural elucidation of **(S)-Azetidin-2-ylmethanol**.



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Sources

- 1. researchgate.net [researchgate.net]
- 2. 104587-62-4|(S)-Azetidin-2-ylmethanol|BLD Pharm [bldpharm.com]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. Research Portal [iro.uiowa.edu]
- 5. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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